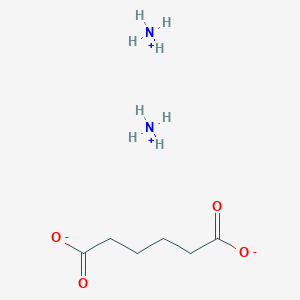
Diammonium adipate
Número de catálogo B107630
Peso molecular: 180.2 g/mol
Clave InChI: ZRSKSQHEOZFGLJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US05635391
Procedure details


A cellular residue containing 13.1 mg of dry weight of cells was suspended in 2 ml of a 52.3 mM solution of adiponitrile in 50 mM potassium phosphate buffer, pH 7. The reaction was carried out at 25° C., with shaking, and the kinetics were followed by sampling. 5-Cyanovaleramide, adipamide, 5-cyanovalerate, adipamate and adipate were determined on each sample by high performance liquid chromatography (HPLC). The results are collated in FIG. 1, which shows the curves of the yield (on the ordinate) of cyanovalerate (curve a) and ammonium adipate (curve b). The respective rates of formation of cyanovalerate and adipate were greater than 0.45 and equal to 0.15 U/mg of dry weight of cells (1 U is equal to 1 μmol of product formed per minute).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name
5-cyanovalerate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Name
adipamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six


Name
potassium phosphate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Name

Name
Identifiers


|
REACTION_CXSMILES
|
C(#N)CCCCC#[N:7].C([CH2:11][CH2:12][CH2:13][CH2:14][C:15](N)=[O:16])#[N:10].C(N)(=O)CCCC[C:23]([NH2:25])=[O:24].C(CCCCC([O-])=O)#N.C([O-])(=O)CCCCC(N)=O.[C:47]([O-:56])(=[O:55])[CH2:48][CH2:49][CH2:50][CH2:51][C:52]([O-:54])=[O:53]>P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[C:23]([O:24][C:15](=[O:16])[CH2:14][CH2:13][CH2:12][CH3:11])#[N:25].[C:47]([O-:56])(=[O:55])[CH2:48][CH2:49][CH2:50][CH2:51][C:52]([O-:54])=[O:53].[NH4+:7].[NH4+:10] |f:6.7.8.9,11.12.13|
|
Inputs


Step One
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC#N)#N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CCCCC(=O)N
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC(=O)N)(=O)N
|
Step Five
|
Name
|
5-cyanovalerate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CCCCC(=O)[O-]
|
Step Six
|
Name
|
adipamate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC(=O)N)(=O)[O-]
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC(=O)[O-])(=O)[O-]
|
Step Eight
|
Name
|
potassium phosphate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with shaking
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A cellular residue containing 13.1 mg of dry weight of cells
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was carried out at 25° C.
|
ALIQUOT
|
Type
|
ALIQUOT
|
|
Details
|
by sampling
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)OC(CCCC)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCC(=O)[O-])(=O)[O-].[NH4+].[NH4+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
